molecular formula C17H16F4N2O2S B492551 1-(2-Fluorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine CAS No. 667911-93-5

1-(2-Fluorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine

Cat. No.: B492551
CAS No.: 667911-93-5
M. Wt: 388.4g/mol
InChI Key: YCBLUMQZHAWVBH-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a fluorophenyl group and a trifluoromethylbenzenesulfonyl group attached to a piperazine ring. The molecular formula is C17H16F4N2O2S, and it has a molecular weight of approximately 388.38 g/mol. The unique combination of fluorine atoms in its structure imparts distinct chemical and physical properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2-fluoroaniline with piperazine to form 1-(2-fluorophenyl)piperazine. This intermediate is then reacted with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with specific receptors in the brain.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context. In neurological applications, it may interact with neurotransmitter receptors, influencing signal transduction pathways and altering neuronal activity.

Comparison with Similar Compounds

    1-(2-Fluorophenyl)piperazine: Lacks the trifluoromethylbenzenesulfonyl group, resulting in different chemical properties and biological activities.

    4-(Trifluoromethyl)benzenesulfonylpiperazine: Lacks the fluorophenyl group, leading to variations in its reactivity and applications.

    1-(2-Fluorophenyl)-4-(methylsulfonyl)piperazine: Contains a methylsulfonyl group instead of trifluoromethyl, affecting its chemical stability and interaction with biological targets.

Uniqueness: 1-(2-Fluorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine stands out due to the presence of both fluorophenyl and trifluoromethylbenzenesulfonyl groups, which impart unique chemical and physical properties. These properties enhance its utility in various research and industrial applications, making it a valuable compound for scientific exploration.

Properties

CAS No.

667911-93-5

Molecular Formula

C17H16F4N2O2S

Molecular Weight

388.4g/mol

IUPAC Name

1-(2-fluorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine

InChI

InChI=1S/C17H16F4N2O2S/c18-15-6-1-2-7-16(15)22-8-10-23(11-9-22)26(24,25)14-5-3-4-13(12-14)17(19,20)21/h1-7,12H,8-11H2

InChI Key

YCBLUMQZHAWVBH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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